5-Thiazolecarboxamide, 4-ethyl-N-[[4-(methylthio)phenyl]methyl]-2-(1H-pyrrol-1-yl)-
Description
This compound belongs to the thiazolecarboxamide class, characterized by a thiazole core substituted at positions 2, 4, and 3. The structure includes:
- 2-(1H-pyrrol-1-yl) substituent: A nitrogen-containing heterocycle that may contribute to π-π stacking or hydrogen bonding in biological targets.
Synthetic routes for analogous thiazolecarboxamides typically involve coupling ethyl 2-bromoacetoacetate with nitriles to form thiazole carboxylates, followed by hydrolysis and amidation with diverse amines .
Properties
IUPAC Name |
4-ethyl-N-[(4-methylsulfanylphenyl)methyl]-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-3-15-16(24-18(20-15)21-10-4-5-11-21)17(22)19-12-13-6-8-14(23-2)9-7-13/h4-11H,3,12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEAUZMGTAFLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701133209 | |
| Record name | 4-Ethyl-N-[[4-(methylthio)phenyl]methyl]-2-(1H-pyrrol-1-yl)-5-thiazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242970-06-4 | |
| Record name | 4-Ethyl-N-[[4-(methylthio)phenyl]methyl]-2-(1H-pyrrol-1-yl)-5-thiazolecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242970-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethyl-N-[[4-(methylthio)phenyl]methyl]-2-(1H-pyrrol-1-yl)-5-thiazolecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701133209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxamide, 4-ethyl-N-[[4-(methylthio)phenyl]methyl]-2-(1H-pyrrol-1-yl)- typically involves multi-step organic reactions. The process often starts with the preparation of the thiazole ring, followed by the introduction of the pyrrole and other substituents. Common reagents used in these reactions include thioamides, α-haloketones, and pyrrole derivatives. The reaction conditions usually involve heating under reflux with suitable solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxamide, 4-ethyl-N-[[4-(methylthio)phenyl]methyl]-2-(1H-pyrrol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Biological Activities
5-Thiazolecarboxamide derivatives have been studied extensively for their pharmacological properties:
- Anticancer Activity : The compound has shown potential as an inhibitor of protein tyrosine kinases (PTKs), which are critical in cancer cell signaling pathways. Inhibiting PTKs can disrupt the proliferation of cancer cells .
- Antimicrobial Properties : Research indicates that thiazolecarboxamide derivatives exhibit significant antimicrobial activity against various bacterial strains, suggesting their utility in treating infections.
- Neuroprotective Effects : Some studies suggest that these compounds may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Comparative Analysis with Analog Compounds
The unique combination of functional groups in 5-Thiazolecarboxamide enhances its interaction with biological targets compared to simpler analogs. The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tryptamine | Indole derivative | Neurotransmitter effects |
| Serotonin | Indole derivative | Mood regulation |
| Thiamine | Thiazole ring | Vitamin B1 activity |
| Ritonavir | Thiazole ring | Antiviral properties |
| Sulfonamides | Phenylsulfonyl group | Antibiotic properties |
Case Study 1: Anticancer Research
A study investigated the efficacy of 5-Thiazolecarboxamide as a PTK inhibitor in various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as a therapeutic agent against cancers driven by aberrant PTK activity.
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting strong antibacterial properties that warrant further exploration for clinical applications.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxamide, 4-ethyl-N-[[4-(methylthio)phenyl]methyl]-2-(1H-pyrrol-1-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional attributes of the target compound with structurally related thiazolecarboxamides and quinoline derivatives from the evidence:
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 4-ethyl and methylthio groups increase logP compared to 4-methyl or methoxy analogs (e.g., Compound 74), favoring membrane penetration but possibly reducing aqueous solubility .
- Pyridinyl substituents (e.g., in [3a–s]) improve solubility via polar interactions but may reduce blood-brain barrier permeability .
Biological Activity Trends: Quinoline derivatives like C5 show cytotoxicity linked to the methylthio group’s electron-withdrawing effects, while thiazolecarboxamides with pyrrol-1-yl or pyridinyl groups may target kinases or proteases .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels ’s methods, requiring sequential nitrile cyclization and amide coupling. However, introducing the pyrrol-1-yl group may demand specialized catalysts or protecting groups .
Research Findings and Implications
- Metabolic Stability: The methylthio group in the target compound is less prone to oxidative metabolism than methoxy or amino analogs, as seen in quinoline derivatives .
- Activity Prediction : Based on ’s SAR studies, the pyrrol-1-yl substituent may enhance binding to ATP pockets in kinases, while the ethyl group could reduce off-target interactions.
- Crystallization Behavior : Analogous compounds (e.g., C1–C7) form stable crystalline solids in ethyl acetate, suggesting the target compound may exhibit similar crystallinity for formulation .
Biological Activity
5-Thiazolecarboxamide, 4-ethyl-N-[[4-(methylthio)phenyl]methyl]-2-(1H-pyrrol-1-yl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the synthesis, biological activities, and potential therapeutic applications of this compound based on various research findings.
Overview of the Compound
This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The molecular formula for this compound is C16H18N4OS, and it has a CAS number of 1242970-06-4. Its structure includes a thiazole ring, an ethyl group, and a pyrrole moiety, which contribute to its biological properties.
Synthesis Methods
The synthesis typically involves multi-step organic reactions starting with the formation of the thiazole ring, followed by the introduction of pyrrole and other substituents. Common reagents include thioamides and α-haloketones, with solvents such as ethanol or acetonitrile used under reflux conditions .
Antimicrobial Properties
Research indicates that 5-Thiazolecarboxamide derivatives exhibit notable antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines were reported at approximately 6.2 μM and 43.4 μM, respectively . This suggests that modifications to the structure could enhance its efficacy against different cancer types.
Anti-inflammatory Effects
5-Thiazolecarboxamide has also been studied for its anti-inflammatory properties. It has been shown to reduce inflammation markers in various models, indicating potential use in treating inflammatory diseases .
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound:
- Antimicrobial Screening : A study screened various thiazole derivatives against pathogenic bacteria and found that certain modifications led to increased antibacterial activity compared to standard antibiotics .
- Cytotoxicity Assays : In a series of cytotoxicity assays against different cancer cell lines, compounds derived from 5-Thiazolecarboxamide exhibited significant cytotoxic effects, highlighting their potential as chemotherapeutic agents .
- Mechanistic Studies : Investigations into the mechanisms of action revealed that these compounds may disrupt cellular processes critical for cancer cell survival, such as DNA replication and repair mechanisms .
Table 1: Biological Activity Summary
Q & A
Basic Research Question
- In Vitro Testing : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains. Prepare stock solutions in DMSO (<2% v/v) to avoid cytotoxicity .
- Positive Controls : Compare with ciprofloxacin (bacteria) and fluconazole (fungi).
- Mechanistic Studies : Assess membrane disruption via SYTOX Green uptake or β-galactosidase leakage assays .
What advanced strategies are recommended for structure-activity relationship (SAR) studies?
Advanced Research Question
- Substituent Variation : Synthesize analogs with modified thiophenyl (e.g., chloro, nitro) or pyrrole (e.g., indole, pyrazole) groups to probe electronic and steric effects .
- Pharmacophore Mapping : Use Schrödinger’s Maestro or AutoDock to identify critical interactions (e.g., hydrogen bonding with the carboxamide, hydrophobic contacts with methylthio groups) .
- Data Correlation : Apply multivariate analysis (e.g., PCA) to link logP, polar surface area, and bioactivity .
How should researchers address contradictory data in biological activity profiles?
Advanced Research Question
- Statistical Validation : Use two-tailed Student’s t-test (p ≤ 0.05) with ≥3 replicates to confirm significance. Report means ± SEM .
- Experimental Controls : Include vehicle (DMSO) and reference compound controls to rule out assay interference .
- Dose-Response Curves : Generate IC50/EC50 values using nonlinear regression (e.g., GraphPad Prism) to ensure reproducibility .
What computational methods are suitable for studying target interactions?
Advanced Research Question
- Molecular Docking : Simulate binding modes with enzymes like CYP450 or kinases (PDB IDs: 4DQL, 3POZ) using AutoDock Vina. Focus on the thiazole-pyrrole scaffold’s role in π-π stacking .
- MD Simulations : Run 100-ns trajectories (AMBER/NAMD) to assess stability of ligand-target complexes .
- ADMET Prediction : Use SwissADME to predict permeability (LogP ~3.5), CYP inhibition, and bioavailability .
What spectroscopic techniques are critical for characterizing this compound?
Basic Research Question
- NMR : Confirm structure via ¹H/¹³C NMR (DMSO-d6). Key signals: thiazole C-2 (δ ~160 ppm), pyrrole NH (δ ~12 ppm) .
- HRMS : Validate molecular weight (calc. for C₁₈H₂₀N₄OS₂: 396.11) .
- FT-IR : Identify carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
How can environmental stability and degradation pathways be assessed?
Advanced Research Question
- Hydrolysis Studies : Incubate in buffers (pH 3–9, 37°C) and monitor degradation via HPLC. Methylthio groups may oxidize to sulfoxides/sulfones under acidic conditions .
- Photolysis : Expose to UV light (254 nm) and analyze by LC-MS for byproducts (e.g., cleavage of the pyrrole ring) .
What in vivo models are appropriate for pharmacokinetic profiling?
Advanced Research Question
- Rodent Studies : Administer orally (10 mg/kg) and intravenously (2 mg/kg) to calculate bioavailability (F%). Collect plasma samples at 0–24h and analyze via LC-MS/MS .
- Tissue Distribution : Euthanize at 24h post-dose and quantify compound levels in liver, kidneys, and brain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
